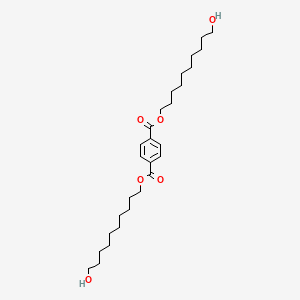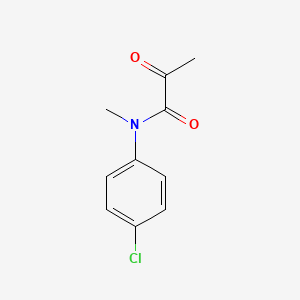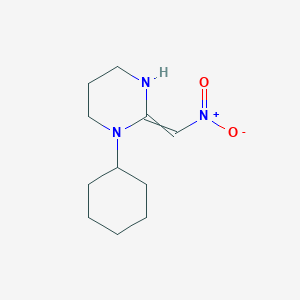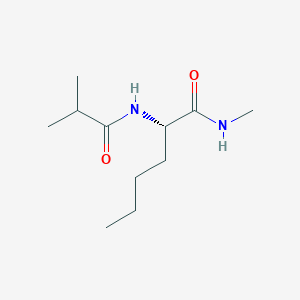
Bis(10-hydroxydecyl) benzene-1,4-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(10-hydroxydecyl) benzene-1,4-dicarboxylate is an organic compound with the molecular formula C28H46O6 . It is a diester derived from benzene-1,4-dicarboxylic acid and 10-hydroxydecyl alcohol. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of bis(10-hydroxydecyl) benzene-1,4-dicarboxylate typically involves the esterification of benzene-1,4-dicarboxylic acid with 10-hydroxydecyl alcohol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions . The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Bis(10-hydroxydecyl) benzene-1,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The ester groups can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various esters and amides.
Wissenschaftliche Forschungsanwendungen
Bis(10-hydroxydecyl) benzene-1,4-dicarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biocompatible material in drug delivery systems.
Medicine: Explored for its use in the formulation of pharmaceuticals and therapeutic agents.
Industry: Utilized as a plasticizer in the production of flexible polymers and as an additive in lubricants
Wirkmechanismus
The mechanism of action of bis(10-hydroxydecyl) benzene-1,4-dicarboxylate involves its interaction with molecular targets through its ester and hydroxyl functional groups. These interactions can influence various biochemical pathways, depending on the specific application. For instance, in drug delivery systems, the compound can enhance the solubility and bioavailability of active pharmaceutical ingredients .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis(2-ethylhexyl) benzene-1,4-dicarboxylate: Commonly used as a plasticizer with similar applications in flexible polymers.
Bis(decyl and dodecyl) benzene-1,2-dicarboxylate: Another ester with comparable properties and uses.
Uniqueness
Bis(10-hydroxydecyl) benzene-1,4-dicarboxylate is unique due to its specific hydroxyl and ester functional groups, which provide distinct chemical reactivity and compatibility with various applications. Its longer hydrocarbon chain also imparts different physical properties, such as increased hydrophobicity and flexibility .
Eigenschaften
CAS-Nummer |
61370-14-7 |
|---|---|
Molekularformel |
C28H46O6 |
Molekulargewicht |
478.7 g/mol |
IUPAC-Name |
bis(10-hydroxydecyl) benzene-1,4-dicarboxylate |
InChI |
InChI=1S/C28H46O6/c29-21-13-9-5-1-3-7-11-15-23-33-27(31)25-17-19-26(20-18-25)28(32)34-24-16-12-8-4-2-6-10-14-22-30/h17-20,29-30H,1-16,21-24H2 |
InChI-Schlüssel |
SKQOHGUOYJKMHJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(=O)OCCCCCCCCCCO)C(=O)OCCCCCCCCCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Azulene, 4,6,8-trimethyl-1-[(phenylethynyl)thio]-](/img/structure/B14589893.png)


![6-[2-(Pyrrolidin-1-yl)ethoxy]pyrazine-2-carbonitrile](/img/structure/B14589904.png)

![Dimethyl [(4-chlorophenyl)(diphenyl)acetyl]phosphonate](/img/structure/B14589919.png)




![2,4-Dioxabicyclo[3.2.0]hept-6-ene](/img/structure/B14589957.png)
![6-Acetyl-2-phenyl[1,2,3]triazolo[4,5-f]indazole-4,8(2H,6H)-dione](/img/structure/B14589965.png)
